1,3-Bis(4-bromobutoxy)-5-iodobenzene
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Overview
Description
1,3-Bis(4-bromobutoxy)-5-iodobenzene is an organic compound that features a benzene ring substituted with two 4-bromobutoxy groups and one iodine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(4-bromobutoxy)-5-iodobenzene typically involves the reaction of 1,3-dihydroxy-5-iodobenzene with 1,4-dibromobutane in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like acetone or dimethylformamide (DMF) under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(4-bromobutoxy)-5-iodobenzene can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The iodine atom can participate in redox reactions, leading to the formation of different oxidation states.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF) under mild heating.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of iodinated benzene derivatives with higher oxidation states.
Reduction: Formation of deiodinated benzene derivatives.
Scientific Research Applications
1,3-Bis(4-bromobutoxy)-5-iodobenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and molecular probes.
Medicine: Investigated for its potential in drug development and as a precursor for pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3-Bis(4-bromobutoxy)-5-iodobenzene is largely dependent on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the benzene ring. In redox reactions, the iodine atom can be oxidized or reduced, leading to changes in the electronic structure of the compound.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(4-bromobutoxy)benzene: Similar structure but lacks the iodine atom.
1,3-Bis(3-bromopropoxy)-5-iodobenzene: Similar structure but with shorter alkoxy chains.
1,3-Bis(4-bromobutoxy)-4-iodobenzene: Similar structure but with the iodine atom in a different position.
Uniqueness
1,3-Bis(4-bromobutoxy)-5-iodobenzene is unique due to the presence of both bromine and iodine substituents, which confer distinct reactivity and potential for diverse chemical transformations. The specific positioning of these substituents on the benzene ring also influences the compound’s chemical behavior and applications.
Properties
CAS No. |
920515-62-4 |
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Molecular Formula |
C14H19Br2IO2 |
Molecular Weight |
506.01 g/mol |
IUPAC Name |
1,3-bis(4-bromobutoxy)-5-iodobenzene |
InChI |
InChI=1S/C14H19Br2IO2/c15-5-1-3-7-18-13-9-12(17)10-14(11-13)19-8-4-2-6-16/h9-11H,1-8H2 |
InChI Key |
YARAEZHEFBOPJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1OCCCCBr)I)OCCCCBr |
Origin of Product |
United States |
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